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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, formation, and

analytical control of Ornidazole diol, a critical process-related impurity in the synthesis of the

antimicrobial agent Ornidazole. Understanding the profile of this impurity is essential for

ensuring the quality, safety, and efficacy of Ornidazole drug substances and products.

Introduction to Ornidazole and the Significance of
Impurity Profiling
Ornidazole is a 5-nitroimidazole derivative with potent activity against protozoa and anaerobic

bacteria. Its chemical name is 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole. The

synthesis of Ornidazole typically involves the reaction of 2-methyl-5-nitroimidazole with

epichlorohydrin. As with any synthetic pharmaceutical product, the manufacturing process can

give rise to impurities that may impact the final product's quality and safety. Regulatory bodies

worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent

control over these impurities.

One of the key process impurities identified in the synthesis of Ornidazole is 3-(2-methyl-5-

nitro-1H-imidazol-1-yl)propane-1,2-diol, commonly referred to as Ornidazole diol. This diol is

structurally similar to Ornidazole and its presence must be carefully monitored and controlled.
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The primary route for the formation of Ornidazole diol is through the hydrolysis of an epoxide

intermediate, 2-methyl-5-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole, which is also a potential

impurity in the synthesis of Ornidazole. The reaction of 2-methyl-5-nitroimidazole with

epichlorohydrin proceeds via the opening of the epoxide ring of epichlorohydrin. Under certain

process conditions, particularly in the presence of water, the epoxide intermediate can undergo

hydrolysis to form the diol.

Additionally, Ornidazole itself can degrade under certain conditions to form Ornidazole diol.
This highlights the importance of controlling not only the synthesis but also the storage and

formulation of Ornidazole to minimize the levels of this impurity.
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Caption: Formation pathways of Ornidazole diol.

Experimental Protocols
Synthesis of Ornidazole Diol Reference Standard
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The synthesis of an Ornidazole diol reference standard is crucial for its accurate identification

and quantification in Ornidazole samples. The following protocol is based on the work of

Leontiev et al. (2018).

Materials:

Ornidazole-epoxide

Methanol

Water

Procedure:

Dissolve Ornidazole-epoxide in a minimal amount of methanol.

Add an excess of water to the solution.

Heat the mixture at 100°C for a sufficient period to ensure complete hydrolysis of the

epoxide.

Monitor the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the

disappearance of the Ornidazole-epoxide starting material.

After completion, evaporate the solvent under reduced pressure.

The resulting residue is Ornidazole diol. Further purification can be achieved by

recrystallization if necessary.

Confirm the structure of the synthesized Ornidazole diol using spectroscopic techniques

such as NMR and IR.

Analytical Method for Quantification of Ornidazole Diol
A validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC) method is the standard for the quantification of Ornidazole diol in Ornidazole active

pharmaceutical ingredient (API) and finished products.
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Chromatographic Conditions (Example):

Column: Symmetry shield RP18, 250 x 4.6 mm, 5 µm

Mobile Phase: Phosphate buffer: Methanol (70:30 v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 318 nm

Column Temperature: 25°C

Injection Volume: 20 µL

Method Validation: The analytical method must be validated according to ICH guidelines

(Q2(R1)) to demonstrate its suitability for its intended purpose. Key validation parameters

include:

Specificity: The ability to assess the analyte unequivocally in the presence of other

components.

Linearity: The ability to obtain test results which are directly proportional to the concentration

of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of scatter between a series of measurements obtained from multiple

sampling of the same homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected

but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be

quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate

variations in method parameters.
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Analytical Workflow for Ornidazole Diol Quantification
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Caption: HPLC analytical workflow.

Data Presentation
The following tables summarize the key properties of Ornidazole and its diol impurity, along

with typical levels observed in pharmaceutical samples.
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Table 1: Physicochemical Properties

Property Ornidazole Ornidazole Diol

Chemical Name
1-(3-chloro-2-hydroxypropyl)-2-

methyl-5-nitroimidazole

3-(2-methyl-5-nitro-1H-

imidazol-1-yl)propane-1,2-diol

Molecular Formula C₇H₁₀ClN₃O₃ C₇H₁₁N₃O₄

Molecular Weight 219.63 g/mol 201.18 g/mol

CAS Number 16773-42-5 62580-80-7

Table 2: Observed Impurity Levels in Ornidazole Samples

Sample Type
Ornidazole-epoxide
Content

Ornidazole Diol
Content

Reference

Ornidazole Substance

(API)
> 0.1% Negligible Leontiev et al. (2018)

Ornidazole Infusion

Drug

Reduced to zero over

time

Increased significantly

(up to approx. 3%)
Leontiev et al. (2018)

Structural Elucidation
The definitive identification of Ornidazole diol relies on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural confirmation of Ornidazole diol. The

key proton signals are distinct from those of Ornidazole.

¹H NMR Data for Ornidazole Diol (400 MHz, DMSO-d₆):

δ 8.01 (s, 1H, H-4): Signal corresponding to the proton on the imidazole ring.

δ 4.78 (dd, J=15.4, 2.6 Hz, 1H, N-CH): Diastereotopic proton of the methylene group

attached to the imidazole nitrogen.
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δ 4.32 (dd, J=15.4, 5.4 Hz, 1H, NCH): The other diastereotopic proton of the methylene

group.

δ 3.39 (m, 1H, CH): Methine proton of the diol moiety.

δ 2.78 (br. t., 1H, CHO): Methylene proton of the diol moiety.

δ 2.47 (m, 1H, CHO): The other methylene proton of the diol moiety.

δ 2.40 (s, 3H, CH₃): Signal for the methyl group on the imidazole ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Ornidazole diol, further confirming its identity. The fragmentation of Ornidazole typically

involves the loss of the side chain. A similar fragmentation pattern would be expected for

Ornidazole diol, with characteristic losses corresponding to its hydroxylated side chain.
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Caption: Spectroscopic techniques for structural elucidation.

Regulatory Perspective and Control Strategy
The control of impurities is a critical aspect of drug development and manufacturing, governed

by regulatory guidelines such as ICH Q3A(R2) for new drug substances and Q3B(R2) for new
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drug products. These guidelines establish thresholds for the reporting, identification, and

qualification of impurities.

Reporting Threshold: The level at which an impurity must be reported in a regulatory

submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological

safety.

For Ornidazole diol, a comprehensive control strategy should be implemented, encompassing:

Process Optimization: Fine-tuning the synthesis of Ornidazole to minimize the formation of

the epoxide intermediate and its subsequent hydrolysis.

In-process Controls: Monitoring critical process parameters to ensure consistent product

quality.

Raw Material Control: Ensuring the quality of starting materials, particularly 2-methyl-5-

nitroimidazole and epichlorohydrin.

Specification Setting: Establishing an appropriate acceptance criterion for Ornidazole diol in
the final Ornidazole API and drug product specifications, based on toxicological data and

batch analysis.

Conclusion
The identification and control of Ornidazole diol as a process impurity are paramount for

ensuring the quality and safety of Ornidazole. This technical guide has outlined the formation

pathways, provided detailed experimental protocols for its synthesis and analysis, presented

relevant data, and discussed the regulatory framework for its control. A thorough understanding

of these aspects enables researchers and drug development professionals to implement

effective control strategies, leading to the consistent production of high-quality Ornidazole.
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[https://www.benchchem.com/product/b1680657#identification-of-ornidazole-diol-as-a-
process-impurity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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